molecular formula C14H14FNO B2689915 2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol CAS No. 647031-43-4

2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol

Cat. No.: B2689915
CAS No.: 647031-43-4
M. Wt: 231.27
InChI Key: PRGHWMOPZBJNLU-UHFFFAOYSA-N
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Description

2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol is a phenolic compound featuring a substituted benzylamine moiety. Its structure comprises a phenol ring linked via a methylene bridge to a 3-fluoro-4-methylphenylamine group. The fluorine atom and methyl group on the aromatic ring influence electronic properties (e.g., electron-withdrawing effects) and steric interactions, while the phenolic hydroxyl group contributes to hydrogen bonding and acidity.

Properties

IUPAC Name

2-[(3-fluoro-4-methylanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGHWMOPZBJNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC=CC=C2O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol typically involves the reaction of 3-fluoro-4-methylaniline with formaldehyde and phenol under controlled conditions. The reaction proceeds through a Mannich reaction mechanism, where the amine group of 3-fluoro-4-methylaniline reacts with formaldehyde to form an iminium ion intermediate. This intermediate then reacts with phenol to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The introduction of fluorine into organic molecules often enhances their metabolic stability and bioactivity. In the case of 2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol, the fluorine atom contributes to its pharmacological properties. Research indicates that fluorinated compounds are increasingly prevalent in pharmaceuticals, with approximately 25% of small-molecule drugs containing fluorine .

Case Studies in Anticancer Activity

  • Anticancer Properties : Preliminary screenings have suggested that this compound may induce apoptosis in certain cancer cell lines. Further studies are needed to elucidate the specific pathways involved.
  • Mechanism of Action : The compound's structure allows it to interact with various biological targets, potentially modulating enzyme activities or receptor functions, which is crucial for developing new therapeutic agents.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating complex molecules.

Synthetic Applications

  • Building Block for Drug Development : The compound can be utilized in synthesizing other biologically active molecules, enhancing the development of new pharmaceuticals .
  • Reactivity : Its functional groups allow it to undergo nucleophilic substitutions and condensation reactions, which are essential in organic synthesis pathways.

Material Science

The unique properties of this compound also find applications in materials science, particularly in the development of specialty chemicals and polymers.

Functional Materials

  • Polymerization : The compound can be incorporated into polymer matrices to impart specific properties such as enhanced thermal stability or improved mechanical strength.
  • Coatings and Dyes : Due to its phenolic structure, it may be used as a precursor for dyes or coatings that require specific colorimetric properties or durability against environmental factors .

Mechanism of Action

The mechanism of action of 2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine-substituted aromatic ring can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate various biochemical pathways and exert its effects .

Comparison with Similar Compounds

Substituent Effects: Amino vs. Imino Groups

Comparison Compound: 2-{[(3-Fluoro-4-methylphenyl)imino]methyl}-6-methoxyphenol (CAS 303758-88-5)

  • Structural Difference: Replaces the amine (-NH-) group with an imine (-C=N-) and adds a methoxy (-OCH₃) substituent on the phenol ring.
  • Key Implications: Basicity: The imino group reduces basicity compared to the amino group, altering protonation states under physiological conditions. Electronic Effects: The methoxy group increases electron density on the phenol ring, lowering acidity (predicted pKa ~8.19 vs. ~9–10 for unsubstituted phenol) .

Chain Length and Functional Group Modifications

Comparison Compound: 3-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-ol (CAS 1343040-29-8)

  • Structural Difference : Extends the methylene bridge to a three-carbon chain terminated by a hydroxyl group.
  • Flexibility: The longer chain may enhance conformational flexibility, affecting binding interactions in biological systems. Lipophilicity: Reduced compared to the target compound due to the hydrophilic propanol moiety.

Fluorine Substitution Patterns

Comparison Compound: 4-{phenyl[(2,2,2-trifluoroethyl)amino]methyl}phenol

  • Structural Difference : Replaces the 3-fluoro-4-methylphenyl group with a phenyl ring and introduces a trifluoroethylamine (-NH-CH₂CF₃) moiety.
  • Steric Effects: The bulkier trifluoroethyl group may hinder interactions in enzyme active sites compared to the smaller methyl group in the target compound.

Biological Activity

2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a phenolic hydroxyl group and a fluorinated aromatic ring, which influence its biological activity. The presence of the fluorine atom enhances lipophilicity and membrane permeability, facilitating cellular uptake and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, notably:

  • Antimicrobial Activity : The compound has been investigated for its effectiveness against various bacterial strains. Preliminary studies suggest it may possess significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : There is ongoing research into the compound's potential as an anticancer agent. Its ability to interact with specific molecular targets may inhibit cancer cell proliferation.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The phenolic hydroxyl group can form hydrogen bonds with enzyme active sites, potentially inhibiting their function. This inhibition can disrupt critical biochemical pathways involved in cellular processes.
  • Interaction with DNA : Some studies suggest that similar compounds may interfere with DNA replication or repair mechanisms, further contributing to their anticancer effects .

Antimicrobial Studies

In vitro studies have demonstrated that this compound exhibits notable antimicrobial activity. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL

These results indicate promising potential for therapeutic applications in treating bacterial infections .

Anticancer Research

A study focusing on the anticancer activity of similar phenolic compounds highlighted that derivatives showed IC50 values in the nanomolar range against various cancer cell lines. The specific IC50 for this compound remains to be fully elucidated but is anticipated to be competitive based on structural analogs .

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